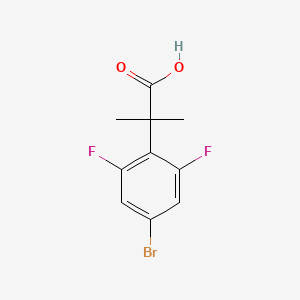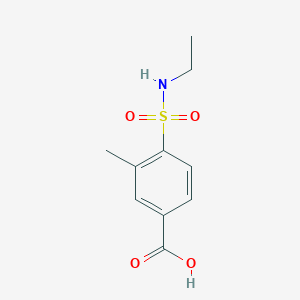![molecular formula C10H8ClF3O3 B13541454 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro, trifluoromethyl, and hydroxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable ketone or aldehyde to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid.
Reduction: Formation of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol.
Substitution: Formation of derivatives with substituted groups replacing the chloro group.
Scientific Research Applications
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid: An oxidized derivative with similar structural features.
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanol: A reduced derivative with a hydroxy group.
Uniqueness
3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its chloro, trifluoromethyl, and hydroxy groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H8ClF3O3 |
|---|---|
Molecular Weight |
268.61 g/mol |
IUPAC Name |
3-[2-chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8,15H,4H2,(H,16,17) |
InChI Key |
CFLVNDRBTHPDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















